Cas no 2768513-71-7 (1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid)

1-(2-{(tert-Butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc)-protected amine group and a carboxylic acid moiety, enabling selective functionalization under mild conditions. The Boc group provides stability during synthetic transformations while allowing facile deprotection when required. The indazole core contributes to its utility in constructing biologically active compounds, such as kinase inhibitors or receptor modulators. This compound is well-suited for peptide coupling reactions and serves as a building block for complex heterocyclic systems. Its high purity and defined reactivity profile make it a reliable choice for research and development applications.
1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid structure
2768513-71-7 structure
Product name:1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid
CAS No:2768513-71-7
MF:C15H19N3O4
Molecular Weight:305.329063653946
CID:5611985
PubChem ID:165649627

1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indazole-5-carboxylic acid
    • 1H-Indazole-5-carboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-
    • 1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid
    • インチ: 1S/C15H19N3O4/c1-15(2,3)22-14(21)16-6-7-18-12-5-4-10(13(19)20)8-11(12)9-17-18/h4-5,8-9H,6-7H2,1-3H3,(H,16,21)(H,19,20)
    • InChIKey: GLKTWYQMOYIZOS-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1C(O)=O)C=NN2CCNC(=O)OC(C)(C)C

1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-34602704-5g
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid
2768513-71-7
5g
$4060.0 2023-09-03
Enamine
EN300-34602704-0.25g
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid
2768513-71-7
0.25g
$1288.0 2023-09-03
Enamine
EN300-34602704-5.0g
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid
2768513-71-7
5g
$4060.0 2023-06-02
Enamine
EN300-34602704-0.5g
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid
2768513-71-7
0.5g
$1344.0 2023-09-03
Enamine
EN300-34602704-10.0g
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid
2768513-71-7
10g
$6020.0 2023-06-02
Enamine
EN300-34602704-10g
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid
2768513-71-7
10g
$6020.0 2023-09-03
Enamine
EN300-34602704-2.5g
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid
2768513-71-7
2.5g
$2745.0 2023-09-03
Enamine
EN300-34602704-1g
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid
2768513-71-7
1g
$1400.0 2023-09-03
Enamine
EN300-34602704-0.05g
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid
2768513-71-7
0.05g
$1176.0 2023-09-03
Enamine
EN300-34602704-0.1g
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid
2768513-71-7
0.1g
$1232.0 2023-09-03

1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1R:NaH, S:DMF, 1 h, 0°C; 0°C; 1 h, rt
1.2R:H2O, rt
2.1R:NaOH, S:H2O, S:MeOH, 4 h, 70°C
2.2R:HCl, S:H2O, pH 6.0
Reference
Design, synthesis of novel benzimidazole derivatives as ENL inhibitors suppressing leukemia cells viability via downregulating the expression of MYC
By Guo, Siqi et al, European Journal of Medicinal Chemistry, 2023, 248, 115093

1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid Raw materials

1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid Preparation Products

1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid 関連文献

1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acidに関する追加情報

Comprehensive Overview of 1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid (CAS No. 2768513-71-7)

1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid (CAS No. 2768513-71-7) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. Its unique structure, featuring an indazole core and a tert-butoxycarbonyl (Boc)-protected amine side chain, makes it a valuable intermediate in drug discovery. Researchers often employ this compound in the development of kinase inhibitors, GPCR modulators, and other bioactive molecules targeting inflammation, oncology, and metabolic disorders. The growing demand for Boc-protected indazole derivatives reflects the compound's relevance in modern medicinal chemistry.

In recent years, the compound has gained attention due to its potential applications in PROTAC (Proteolysis Targeting Chimera) technology, a revolutionary approach in targeted protein degradation. The carboxylic acid moiety of 1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid allows for facile conjugation with E3 ligase ligands, addressing a key challenge in drug discovery. This aligns with trending searches such as "indazole-based PROTACs" and "Boc-amine linker strategies," highlighting its intersection with cutting-edge therapeutic modalities.

The synthesis of CAS No. 2768513-71-7 typically involves multi-step organic reactions, including N-alkylation of the indazole nucleus and subsequent Boc protection. Analytical characterization via HPLC, NMR, and mass spectrometry ensures high purity (>98%), a critical factor for researchers investigating "high-purity pharmaceutical intermediates" or "QC standards for heterocyclic compounds." The compound’s stability under inert conditions and solubility in polar aprotic solvents (e.g., DMF, DMSO) further enhance its utility in combinatorial chemistry.

From an industrial perspective, scalability and cost-effectiveness of 1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid synthesis are frequently discussed topics. Innovations in flow chemistry and catalytic hydrogenation have been explored to optimize its production, addressing queries like "green synthesis of indazole carboxylic acids." Regulatory compliance, including REACH and GMP guidelines, is rigorously maintained for commercial batches, catering to the pharmaceutical sector’s stringent requirements.

Emerging studies also suggest the compound’s utility in bioconjugation and peptide mimetics, areas gaining traction in biologics development. Its compatibility with click chemistry (e.g., amide coupling) positions it as a versatile building block, resonating with search trends like "indazole-5-carboxylic acid applications" and "Boc-ethyl linker design." As the demand for targeted therapies grows, this compound’s role in precision medicine continues to expand, solidifying its status as a key player in next-generation drug candidates.

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